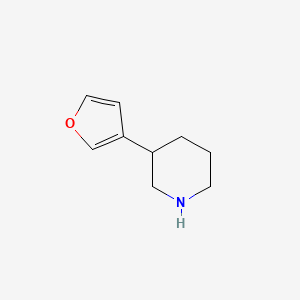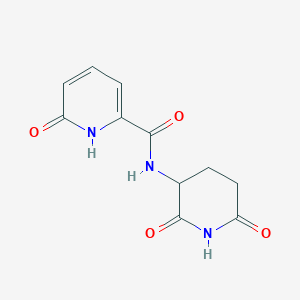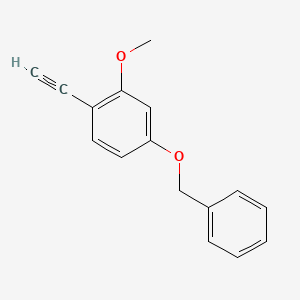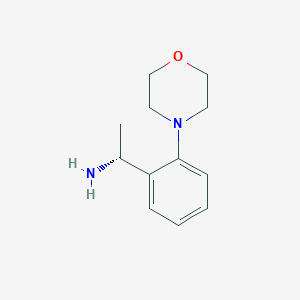
(R)-1-(2-Morpholinophenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2-Morpholinophenyl)ethan-1-amine is a chiral amine compound that features a morpholine ring attached to a phenyl group, which is further connected to an ethanamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Morpholinophenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoaniline and morpholine.
Formation of Intermediate: The 2-bromoaniline undergoes a nucleophilic substitution reaction with morpholine to form 2-(morpholin-4-yl)aniline.
Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the ®-enantiomer.
Reductive Amination: The final step involves reductive amination with an appropriate aldehyde or ketone to yield ®-1-(2-Morpholinophenyl)ethan-1-amine.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2-Morpholinophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Receptor Binding: Studied for its binding affinity to certain receptors.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent.
Industry
Material Science: Used in the development of advanced materials.
Chemical Manufacturing: Employed in the production of fine chemicals.
Mécanisme D'action
The mechanism of action of ®-1-(2-Morpholinophenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target and modulating biological pathways. Specific pathways and targets would depend on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(2-Morpholinophenyl)ethan-1-amine: The enantiomer of the compound with potentially different biological activity.
2-(Morpholin-4-yl)aniline: A precursor in the synthesis of the compound.
1-(2-Phenylethyl)morpholine: A structurally related compound with different functional groups.
Uniqueness
®-1-(2-Morpholinophenyl)ethan-1-amine is unique due to its chiral nature and the presence of both morpholine and phenyl groups, which confer specific chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
(1R)-1-(2-morpholin-4-ylphenyl)ethanamine |
InChI |
InChI=1S/C12H18N2O/c1-10(13)11-4-2-3-5-12(11)14-6-8-15-9-7-14/h2-5,10H,6-9,13H2,1H3/t10-/m1/s1 |
Clé InChI |
CMFWBSAZPHINIF-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1N2CCOCC2)N |
SMILES canonique |
CC(C1=CC=CC=C1N2CCOCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


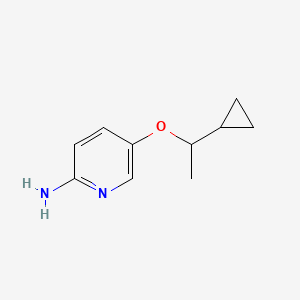
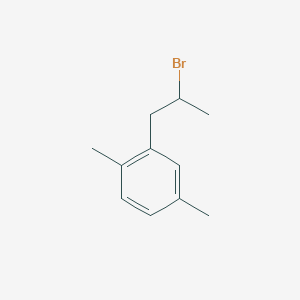
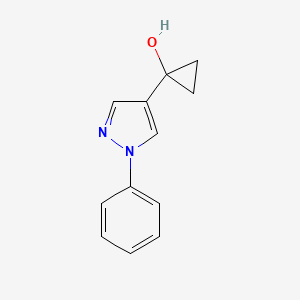
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13612548.png)

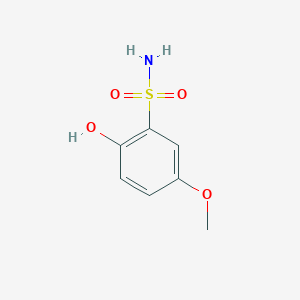
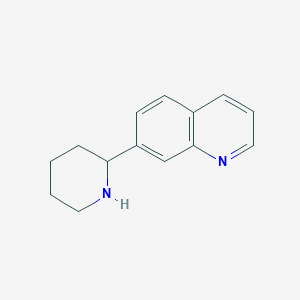
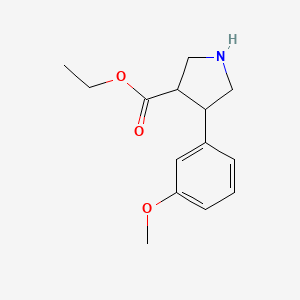

![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carboxylicacid](/img/structure/B13612586.png)
![1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)-](/img/structure/B13612589.png)
